molecular formula C19H20N4O2 B2951684 N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 2108944-20-1

N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2951684
CAS RN: 2108944-20-1
M. Wt: 336.395
InChI Key: JMBMTRTWOIQUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, its limitations include its low solubility and stability, which may affect its efficacy and reproducibility in experiments.

Future Directions

For the research of N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide include further investigation of its mechanism of action, optimization of its synthesis method, and development of more stable and soluble derivatives. Additionally, more studies are needed to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative disorders.
Conclusion
This compound is a promising chemical compound that has shown potential therapeutic applications in cancer treatment, Alzheimer's disease, and diabetes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in lab experiments.

Synthesis Methods

The synthesis method of N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves the reaction of benzylamine, 2-hydroxy-2-phenylethylamine, and methyl isocyanate in the presence of a catalyst. The resulting product is purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide has been studied for its potential therapeutic applications in cancer treatment, Alzheimer's disease, and diabetes. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In Alzheimer's disease, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake.

properties

IUPAC Name

N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22(12-15-8-4-2-5-9-15)19(25)18-20-14-23(21-18)13-17(24)16-10-6-3-7-11-16/h2-11,14,17,24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBMTRTWOIQUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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